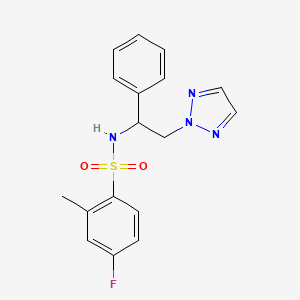

4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a triazole ring, and a fluorinated aromatic ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the triazole ring through a cycloaddition reaction between an azide and an alkyne. The resulting triazole is then coupled with a fluorinated aromatic sulfonamide under appropriate conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts .

Analyse Des Réactions Chimiques

Types of Reactions

4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Applications De Recherche Scientifique

Pharmacological Properties

The compound exhibits various pharmacological properties that make it a candidate for therapeutic applications:

- Antitumor Activity : Research indicates that compounds containing triazole moieties can inhibit the growth of cancer cells. The triazole ring is known for its ability to interfere with cellular processes involved in tumor proliferation.

- Inhibition of Protein Kinases : The compound has been studied for its inhibitory effects on proto-oncogene tyrosine-protein kinase Src. Inhibition of Src kinase is crucial as it plays a role in various signaling pathways associated with cancer progression .

Case Studies

Several studies have explored the applications of similar triazole-containing compounds:

Case Study 1: Anticancer Activity

A study investigating a series of triazole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines. The presence of a phenyl group was found to enhance the anticancer activity compared to other substitutions .

Case Study 2: Kinase Inhibition

Research focusing on the inhibition of Src kinase revealed that modifications in the triazole structure significantly affect binding affinity and selectivity. The introduction of fluorine atoms was shown to increase potency against certain kinases while reducing off-target effects .

Comparative Analysis Table

The following table summarizes key findings related to the compound's applications compared to other triazole derivatives:

| Compound Name | Target | IC50 (nM) | Notes |

|---|---|---|---|

| 4-Fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide | Src Kinase | 32,500 - 81,000 | Effective against multiple cancer cell lines |

| Triazole Derivative A | Src Kinase | 35,000 | Moderate potency |

| Triazole Derivative B | EGFR | >150,000 | Less effective compared to Src inhibitors |

Mécanisme D'action

The mechanism of action of 4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring and sulfonamide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorinated aromatic ring may enhance the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other sulfonamides and triazole-containing molecules, such as:

- 4-fluoro-2-methylbenzenesulfonamide

- N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

- 4-fluoro-2-methyl-N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)benzenesulfonamide

Uniqueness

What sets 4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide apart is its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. The presence of the fluorine atom can enhance the compound’s stability and binding properties, making it a valuable molecule for various applications .

Activité Biologique

4-Fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer effects, and antimicrobial properties.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse pharmacological activities. The presence of a triazole moiety enhances its biological profile, making it a subject of interest in drug design.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of carbonic anhydrases (CAs), particularly CA IX and CA II. For instance, a related benzenesulfonamide showed IC50 values of 10.93–25.06 nM against CA IX and 1.55–3.92 μM against CA II, demonstrating selectivity for CA IX . Such inhibition is crucial as CA IX is often overexpressed in tumors and contributes to tumor growth and metastasis.

2. Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various studies. In one study, an analogue induced apoptosis in MDA-MB-231 breast cancer cells, evidenced by a significant increase in annexin V-FITC positive cells from 0.18% to 22.04% . This suggests that the compound could be effective in targeting cancer cells selectively while sparing normal cells.

3. Antimicrobial Properties

The triazole moiety is associated with antifungal activity. Compounds with similar structures have demonstrated potent antifungal effects against Candida albicans, with MIC values significantly lower than those of standard antifungal agents like fluconazole . The mechanism often involves the disruption of fungal cell membranes or interference with essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study focused on the apoptotic effects of a benzenesulfonamide derivative on MDA-MB-231 cells revealed that treatment led to a marked increase in cell death via apoptosis pathways. The study utilized flow cytometry to quantify apoptotic cells, providing robust evidence for the compound's anticancer potential .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of triazole derivatives against various bacterial strains, including MRSA and E. coli. The results indicated that certain derivatives exhibited MIC values as low as 1–8 μg/mL, outperforming traditional antibiotics in some cases .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-fluoro-2-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2S/c1-13-11-15(18)7-8-17(13)25(23,24)21-16(12-22-19-9-10-20-22)14-5-3-2-4-6-14/h2-11,16,21H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDELYJKOCNJEOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.